molecular formula C20H33BrNP B237851 Dihydroeptastatin CAS No. 138505-91-6

Dihydroeptastatin

Cat. No.: B237851
CAS No.: 138505-91-6
M. Wt: 448.5 g/mol
InChI Key: NCQOQKCVFAOKKI-VAKWCGDRSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroeptastatin is a synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway. First synthesized and characterized by Bone et al. in 1992, this compound was developed to competitively inhibit HMG-CoA reductase, thereby reducing low-density lipoprotein (LDL) cholesterol production . Its structure features a modified side chain and a partially saturated lactone ring, which enhance binding affinity to the enzyme’s active site compared to earlier statins .

Properties

CAS No.

138505-91-6

Molecular Formula

C20H33BrNP

Molecular Weight

448.5 g/mol

IUPAC Name

sodium;(3R,5R)-7-[(1S,2S,6R,8S,8aS)-6-hydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C23H38O7.Na/c1-4-13(2)23(29)30-20-11-17(25)9-15-6-5-14(3)19(22(15)20)8-7-16(24)10-18(26)12-21(27)28;/h5-6,13-20,22,24-26H,4,7-12H2,1-3H3,(H,27,28);/q;+1/p-1/t13?,14-,15?,16+,17+,18+,19-,20-,22-;/m0./s1

InChI Key

NCQOQKCVFAOKKI-VAKWCGDRSA-M

SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CCC(C)C(=O)O[C@H]1C[C@@H](CC2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC(CC(CC(=O)[O-])O)O)O.[Na+]

Synonyms

7-(1-((1S,2S,4aR,6R,8S,8aS)-6-hydroxy-8-((2(S)-methyl-1-oxobutyl)oxy)-1,2,4a,5,6,7,8,8a-octahydro-2-methylnaphthalenyl))-3(R),5(R)-dihydroxyheptanoate
dihydroeptastatin

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Limitations

While this compound’s synthetic optimization makes it a promising candidate for cholesterol management, its clinical development remains undocumented compared to FDA-approved statins like pravastatin and lovastatin. Dihydropravastatin’s role as an impurity also underscores the importance of stability testing in drug formulations . Further studies are needed to explore this compound’s pharmacokinetics and toxicity in vivo.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.